1-Methoxy-4-(methoxymethoxy)benzene
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Description
1-Methoxy-4-(methoxymethoxy)benzene is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and vapor pressure were not found in the sources I accessed.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Methoxy-4-(methoxymethoxy)benzene are currently unknown Benzene and its derivatives can have wide-ranging effects on cellular metabolism, potentially affecting multiple pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other chemicals, and temperature. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound, while the presence of other chemicals could impact its efficacy through competitive or noncompetitive inhibition.
properties
IUPAC Name |
1-methoxy-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAGDDZDKOILKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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